3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine chemical properties and molecular structure
3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine chemical properties and molecular structure
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, highly functionalized pyridine derivatives serve as foundational building blocks for active pharmaceutical ingredients (APIs). 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS: 88374-46-3) is a prime example of a versatile synthetic intermediate[1][2]. Characterized by an electron-withdrawing nitro group, an electron-donating pyrrolidine moiety, and a sterically active methyl group, this compound offers unique structural dynamics that make it highly valuable for downstream transformations, particularly in the synthesis of kinase inhibitors and CNS-targeted therapeutics[3][4].
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and a validated, self-consistent experimental protocol for its preparation.
Molecular Structure and Physicochemical Profiling
The chemical behavior of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is dictated by the "push-pull" electronic relationship across the pyridine ring. The pyrrolidine ring at the C2 position acts as a strong electron donor via resonance, while the nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG)[5]. The C3 methyl group introduces localized steric hindrance, which influences the rotational conformation of the pyrrolidine ring, locking it into a preferred geometry that can be advantageous for target-protein binding in drug design.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for the compound, essential for evaluating its pharmacokinetic potential (e.g., Lipinski's Rule of Five compliance) and handling requirements[1][6].
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine | Standard nomenclature for regulatory filing |
| CAS Registry Number | 88374-46-3 | Unique identifier for sourcing and safety data[1] |
| Molecular Formula | C10H13N3O2 | Defines stoichiometric calculations[6] |
| Molecular Weight | 207.23 g/mol | Highly favorable for fragment-based drug design[6] |
| Topological Polar Surface Area (TPSA) | 61.95 Ų | Optimal for membrane permeability and oral bioavailability[1] |
| Partition Coefficient (LogP) | 2.48 | Indicates good lipophilicity for cellular uptake[1] |
Mechanistic Causality of Synthesis (SNAr)
The standard synthetic route to 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-3-methyl-5-nitropyridine (CAS: 22280-56-4) and pyrrolidine (CAS: 123-75-1) [7][8].
Electronic and Steric Dynamics
Unlike unactivated benzenes, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of the C5 nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, hyper-activating the C2 position toward nucleophilic attack[5][9].
When pyrrolidine attacks the C2 carbon, the reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer complex [5]. The negative charge is effectively delocalized onto the highly electronegative oxygen atoms of the nitro group. Following this, the rapid expulsion of the chloride leaving group restores aromaticity, yielding the final product[10].
Caption: Logical flow of the SNAr mechanism for 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine synthesis.
Solvent and Base Selection Rationale
For this SNAr reaction, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are mandated[11][12]. These solvents effectively solvate the counter-cations (e.g., K⁺ from K₂CO₃) but leave the nucleophile (pyrrolidine) relatively unsolvated and "naked," thereby maximizing its kinetic reactivity[11]. An inorganic base like potassium carbonate (K₂CO₃) or an excess of pyrrolidine is required to neutralize the hydrochloric acid (HCl) generated during the elimination step, preventing the protonation and subsequent deactivation of the pyrrolidine nucleophile[13].
Validated Experimental Protocol
The following methodology provides a self-validating, step-by-step workflow for the synthesis of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine. This protocol is optimized for high yield and purity, minimizing the formation of hydrolysis byproducts (e.g., 2-hydroxy-3-methyl-5-nitropyridine) by maintaining strictly anhydrous conditions during the reaction phase[14].
Reagents and Materials
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Substrate: 2-Chloro-3-methyl-5-nitropyridine (1.0 equivalent, e.g., 10 mmol, 1.72 g)[12]
-
Nucleophile: Pyrrolidine (1.5 equivalents, 15 mmol, ~1.07 g)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents, 20 mmol, 2.76 g)[13]
-
Solvent: Anhydrous DMF (20 mL)[13]
-
Quench/Extraction: Deionized water, Ethyl Acetate (EtOAc), Brine.
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes to exclude atmospheric moisture, which can cause unwanted substrate hydrolysis[14][15].
-
Reagent Charging: Add 1.72 g of 2-chloro-3-methyl-5-nitropyridine and 2.76 g of anhydrous K₂CO₃ to the flask. Inject 20 mL of anhydrous DMF via syringe. Stir the suspension at room temperature for 5 minutes to ensure uniform dispersion[12][13].
-
Nucleophile Addition: Slowly add pyrrolidine (1.5 eq) dropwise to the stirring mixture. A slight exothermic reaction may be observed.
-
Thermal Activation: Heat the reaction mixture to 60–80 °C using an oil bath. Maintain vigorous stirring. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the C3 methyl group[13].
-
Reaction Monitoring: After 4 hours, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase or LC-MS to confirm the complete consumption of the starting material[8][14].
-
Aqueous Quench and Workup: Once complete, cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold deionized water to quench the reaction and precipitate the product (or dissolve the DMF/salts). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator[14].
-
Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane/EtOAc) or recrystallization to yield pure 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine[14][15].
Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Applications in Drug Development
In pharmaceutical research, the nitro group of 3-Methyl-5-nitro-2-(pyrrolidin-1-yl)pyridine is rarely the final pharmacological moiety. Instead, it serves as a masked amine. Through catalytic hydrogenation (e.g., using Palladium on Carbon (Pd/C) under an H₂ atmosphere) or chemical reduction (e.g., Iron/HCl), the nitro group is readily reduced to an amino group, yielding 5-amino-3-methyl-2-(pyrrolidin-1-yl)pyridine [12][13].
This resulting aminopyridine is a highly privileged scaffold. The newly formed primary amine can be engaged in Buchwald-Hartwig cross-coupling reactions, amide couplings, or urea formations to synthesize complex multi-ring systems[13]. Such motifs are frequently utilized in the design of ATP-competitive kinase inhibitors (e.g., targeting Syk or JAK kinases) and Corticotropin-Releasing Factor (CRF) receptor antagonists, where the pyridine nitrogen and the substituted amine act as critical hydrogen-bond acceptors and donors within the protein binding pocket[3][4].
References
-
ACS Publications. Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development. Retrieved from[Link]
-
Semantic Scholar. Synthesis and characterization of polyimides containing pyridine ring. Retrieved from [Link]
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